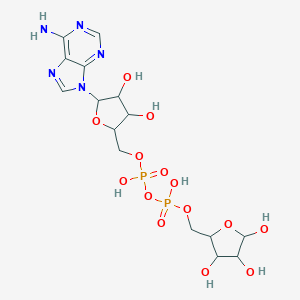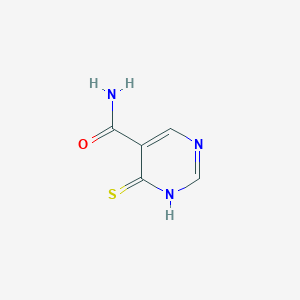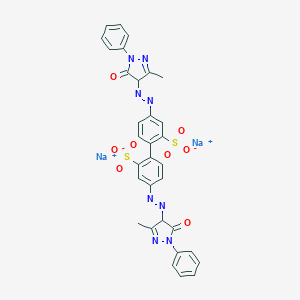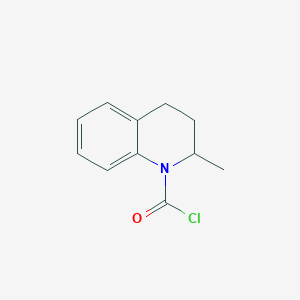
4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of similar compounds has been reported through reactions involving thiadiazol and various aldehydes or amides, demonstrating the versatility of synthetic approaches for thiazole derivatives (Jun Hu et al., 2010); (Rong Wan et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives, including 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, reveals important insights into their chemical behavior and potential applications. Studies using techniques such as X-ray diffraction and DFT calculations provide detailed information on the molecular geometry, intramolecular and intermolecular interactions, and stability of these compounds (T. Karakurt et al., 2016).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. The formation of intramolecular hydrogen bonds and the presence of substituents influence their chemical behavior and interactions with other molecules (Nagaraju Kerru et al., 2019).
Physical Properties Analysis
The physical properties of thiazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the thiazole ring (AfraQuasar A. Nadaf et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, such as acidity/basicity, nucleophilicity, and electrophilicity, are defined by its molecular structure. The presence of electron-donating or withdrawing groups on the thiazole ring significantly impacts these properties, influencing the compound's reactivity and interactions with other chemical species (Jing Sun et al., 2009).
Applications De Recherche Scientifique
Anti-inflammatory Activity Compounds similar to 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, particularly N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, have been evaluated for their anti-inflammatory activities. These compounds exhibit direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. Specifically, N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine has shown potent anti-inflammatory activity as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).
Polymer Synthesis In the realm of polymer chemistry, aromatic amine ligands similar to 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine have been utilized in highly active catalyst systems for polymerizing 2,6-dimethylphenol. These systems, using a mixture of chloroform and methanol as the polymerization solvent, demonstrated that certain catalyst systems were extremely efficient in poly(2,6-dimethyl-1,4-phenylene ether) synthesis (Kim, Shin, Kim, Kim, & Kim, 2018).
Corrosion Inhibition Thiazoles, like 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, have applications in synthetic organic chemistry, notably in the development of corrosion inhibitors. Certain thiazole derivatives have been synthesized and assessed for their efficiency in inhibiting copper corrosion in 1 M HCl solutions. These studies, which include potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), atomic force microscopy (AFM), and scanning electron microscopy (SEM), reveal that such compounds can serve as effective corrosion inhibitors (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Antioxidant and Urease Inhibition Derivatives of 1,3,4-thiazole-2-amine, structurally related to 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their antioxidant and urease inhibition activities. Among these, specific compounds displayed excellent antioxidant activity surpassing the standard drug and potent urease inhibitory activities (Khan, Ali, Hameed, Rama, Hussain, Wadood, Uddin, Ul-Haq, Khan, Ali, & Choudhary, 2010).
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-3-4-8(2)9(5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAIQILQRXZWMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352723 |
Source


|
| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
101967-39-9 |
Source


|
| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)



![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)


![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)




